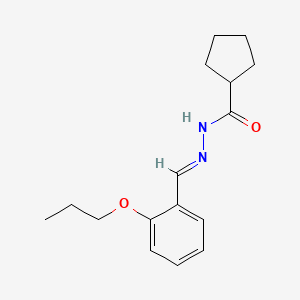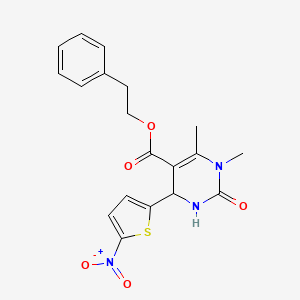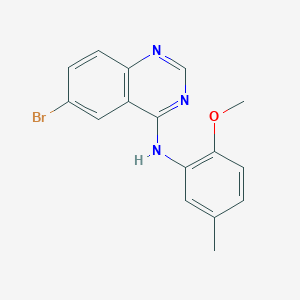
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide, also known as PCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PCH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase levels of antioxidants, such as superoxide dismutase and catalase. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its potential therapeutic applications. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. One area of research is the development of new synthesis methods to improve the purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. Another area of research is the investigation of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide and its potential side effects.
Synthesemethoden
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a variety of methods, including the condensation reaction between 2-propoxybenzaldehyde and cyclopentanecarbohydrazide in the presence of a suitable catalyst. Other methods include the use of microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis. The purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-5-9-14(15)12-17-18-16(19)13-7-3-4-8-13/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXRQLLVBLFDF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-propoxyphenyl)methylidene]cyclopentanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)
![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
